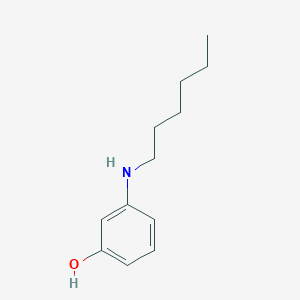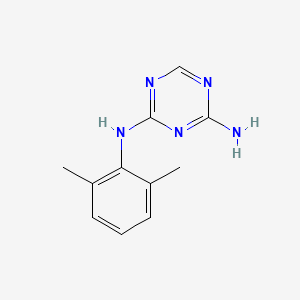![molecular formula C20H22N4O2S2 B14331512 N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide CAS No. 111416-65-0](/img/structure/B14331512.png)
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide is a synthetic thiourea derivative known for its potential antifungal properties. This compound has been studied for its interaction with various biological systems, particularly in the context of antifungal therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide typically involves the condensation of benzoyl isothiocyanate with a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiourea moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted benzamides or thioureas.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiourea derivatives.
Biology: Studied for its antifungal properties, particularly against Cryptococcus neoformans.
Industry: Possible applications in the development of antifungal coatings and materials.
Wirkmechanismus
The mechanism of action of N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide involves its interaction with fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell death. It may also inhibit key enzymes involved in fungal metabolism, further contributing to its antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(butylcarbamothioyl)benzamide: Another thiourea derivative with similar antifungal properties.
Benzamide: A simpler compound with various biological activities.
Thiourea: A basic structure that forms the core of many thiourea derivatives.
Uniqueness
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide stands out due to its specific structure, which enhances its antifungal activity. The presence of both benzoyl and thiourea groups contributes to its unique mechanism of action and broad-spectrum antifungal properties .
Eigenschaften
CAS-Nummer |
111416-65-0 |
|---|---|
Molekularformel |
C20H22N4O2S2 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide |
InChI |
InChI=1S/C20H22N4O2S2/c25-17(15-9-3-1-4-10-15)23-19(27)21-13-7-8-14-22-20(28)24-18(26)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H2,21,23,25,27)(H2,22,24,26,28) |
InChI-Schlüssel |
YXJWYSJVAONOIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCCCCNC(=S)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)


![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)



![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)

![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)



![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)
